molecular formula C19H17BrN2O3 B13368438 2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one

2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one

Cat. No.: B13368438
M. Wt: 401.3 g/mol
InChI Key: ZFKRYHKCUVGAAS-UHFFFAOYSA-N
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Description

2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one is a complex organic compound that belongs to the class of pyrroloisoxazoles. This compound is characterized by its unique structure, which includes a benzyl group, a bromobenzoyl group, and a tetrahydro-pyrroloisoxazole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloisoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-pyrroloisoxazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide as the reagent.

    Addition of the Bromobenzoyl Group: The bromobenzoyl group is added via an acylation reaction, typically using 4-bromobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromobenzoyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or bromobenzoyl derivatives.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-benzyl-4-(4-bromobenzoyl)-3a,5,6,6a-tetrahydropyrrolo[2,3-d][1,2]oxazol-3-one

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)18(23)21-11-10-16-17(21)19(24)22(25-16)12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

ZFKRYHKCUVGAAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1ON(C2=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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